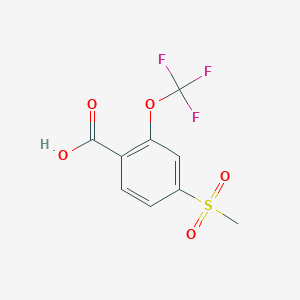
4-(Methylsulfonyl)-2-(trifluoromethoxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methylsulfonyl)-2-(trifluoromethoxy)benzoic acid is an organic compound characterized by the presence of a trifluoromethoxy group and a methylsulfonyl group attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylsulfonyl)-2-(trifluoromethoxy)benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Reduction: Conversion of the nitro group to an amino group.
Sulfonation: Introduction of the methylsulfonyl group.
Trifluoromethoxylation: Introduction of the trifluoromethoxy group.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, reducing agents for reduction, and appropriate sulfonating and trifluoromethoxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques are often employed to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Methylsulfonyl)-2-(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4-(Methylsulfonyl)-2-(trifluoromethoxy)benzoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(Methylsulfonyl)-2-(trifluoromethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the methylsulfonyl group can influence its reactivity and binding affinity. These properties make it a valuable tool in the study of enzyme inhibition, receptor binding, and other biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethoxy)benzoic acid: Lacks the methylsulfonyl group, which can affect its chemical reactivity and biological activity.
4-(Methylsulfonyl)benzoic acid: Lacks the trifluoromethoxy group, which can influence its lipophilicity and metabolic stability.
Uniqueness
4-(Methylsulfonyl)-2-(trifluoromethoxy)benzoic acid is unique due to the combination of both trifluoromethoxy and methylsulfonyl groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and enhances its potential as a versatile compound in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C9H7F3O5S |
|---|---|
Poids moléculaire |
284.21 g/mol |
Nom IUPAC |
4-methylsulfonyl-2-(trifluoromethoxy)benzoic acid |
InChI |
InChI=1S/C9H7F3O5S/c1-18(15,16)5-2-3-6(8(13)14)7(4-5)17-9(10,11)12/h2-4H,1H3,(H,13,14) |
Clé InChI |
WKKRDFHLKXRMMN-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC(=C(C=C1)C(=O)O)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


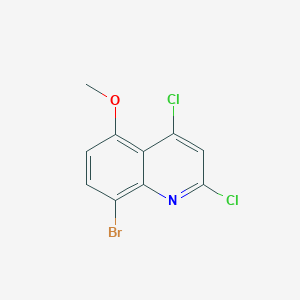

amine](/img/structure/B13090541.png)
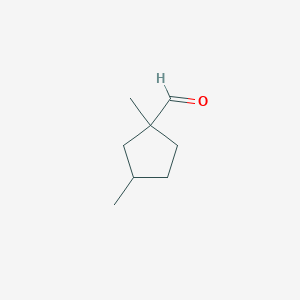

![3-Bromo-2-ethyl-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13090550.png)
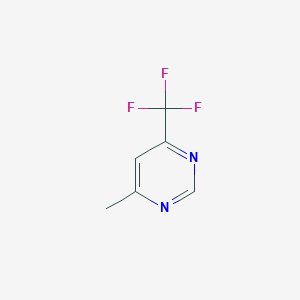
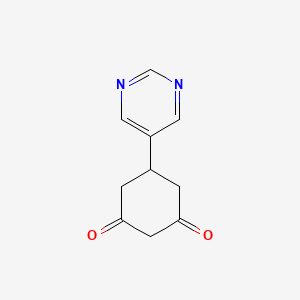
![tert-Butyl N-{[4-(4-formylbenzoyl)morpholin-2-yl]methyl}carbamate](/img/structure/B13090560.png)
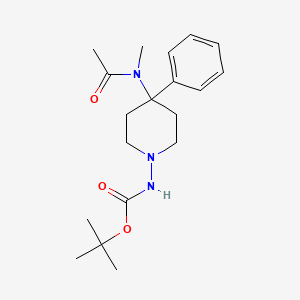
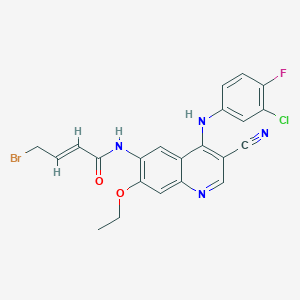
![4,4,5,5-tetramethyl-2-[4-[4-(4-phenylphenyl)phenyl]phenyl]-1,3,2-dioxaborolane](/img/structure/B13090567.png)


